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molecular formula C11H13F2NOS B8316157 4-(4-Amino-2,6-difluoro-phenyl)-tetrahydro-thiopyran-4-ol

4-(4-Amino-2,6-difluoro-phenyl)-tetrahydro-thiopyran-4-ol

Cat. No. B8316157
M. Wt: 245.29 g/mol
InChI Key: BCAAWCQJFFSSMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07141583B2

Procedure details

3,5-Difluoroaniline (12.9 g, 0.1 M) in dry tetrahydrofuran (400 ml) was stirred and cooled under nitrogen to −78°. n-Butyllithium (1.6M in hexanes, 131 ml, 0.21 M) was run in slowly over 15 minutes, maintaining the temperature below −65°. Stirring was continued at the same temperature for 30 minutes, then trimethylsilyl chloride (22.8 g, 0.21 M) in tetrahydrofuran (100 ml) was added dropwise over 15 minutes. The temperature was then allowed to rise to ambient, and the mixture stirred overnight. After recooling to −78°, further n-butyllithium (1.6M in hexanes, 68.8 ml, 0.11 M) was added dropwise below −70°, and stirring continued for 5 hours to form anion. A solution of tetrahydrothiopyran-4-one (12.5 g, 0.107 M) in tetrahydrofuran (80 ml) was added dropwise, keeping the temperature below −70°, and the temperature allowed to warm to ambient overnight. The mixture was cooled in an ice-bath and acidified to pH<1 by slow addition of hydrochloric acid (1M, ˜500 ml). After stirring 15 minutes, diethyl ether (1 L) was added, and the phases separated. The organic layer was washed with hydrochloric acid (1M, 200 ml), and the combined aqueous layers made basic with concentrated ammonia solution, then extracted with diethyl ether (600 ml). The extract was washed with water (100 ml), brine (100 ml), dried (magnesium sulfate) and evaporated. After dissolving the residue in dichloromethane, the desired product was precipitated by the addition of isohexane (17.4 g). MS (Negative ES): 244 (M—H—) for C11H13F2NOS
Quantity
1 L
Type
solvent
Reaction Step One
Quantity
12.9 g
Type
reactant
Reaction Step Two
Quantity
400 mL
Type
solvent
Reaction Step Two
Quantity
131 mL
Type
reactant
Reaction Step Three
Quantity
22.8 g
Type
reactant
Reaction Step Four
Quantity
100 mL
Type
solvent
Reaction Step Four
Quantity
68.8 mL
Type
reactant
Reaction Step Five
Quantity
12.5 g
Type
reactant
Reaction Step Six
Quantity
80 mL
Type
solvent
Reaction Step Six
Quantity
500 mL
Type
reactant
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[C:4]([CH:6]=[C:7]([F:9])[CH:8]=1)[NH2:5].C([Li])CCC.C[Si](Cl)(C)C.[S:20]1[CH2:25][CH2:24][C:23](=[O:26])[CH2:22][CH2:21]1.Cl>O1CCCC1.C(OCC)C>[NH2:5][C:4]1[CH:3]=[C:2]([F:1])[C:8]([C:23]2([OH:26])[CH2:24][CH2:25][S:20][CH2:21][CH2:22]2)=[C:7]([F:9])[CH:6]=1

Inputs

Step One
Name
Quantity
1 L
Type
solvent
Smiles
C(C)OCC
Step Two
Name
Quantity
12.9 g
Type
reactant
Smiles
FC=1C=C(N)C=C(C1)F
Name
Quantity
400 mL
Type
solvent
Smiles
O1CCCC1
Step Three
Name
Quantity
131 mL
Type
reactant
Smiles
C(CCC)[Li]
Step Four
Name
Quantity
22.8 g
Type
reactant
Smiles
C[Si](C)(C)Cl
Name
Quantity
100 mL
Type
solvent
Smiles
O1CCCC1
Step Five
Name
Quantity
68.8 mL
Type
reactant
Smiles
C(CCC)[Li]
Step Six
Name
Quantity
12.5 g
Type
reactant
Smiles
S1CCC(CC1)=O
Name
Quantity
80 mL
Type
solvent
Smiles
O1CCCC1
Step Seven
Name
Quantity
500 mL
Type
reactant
Smiles
Cl

Conditions

Stirring
Type
CUSTOM
Details
Stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled under nitrogen to −78°
CUSTOM
Type
CUSTOM
Details
slowly over 15 minutes
Duration
15 min
TEMPERATURE
Type
TEMPERATURE
Details
maintaining the temperature below −65°
STIRRING
Type
STIRRING
Details
stirred overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
After recooling to −78°
STIRRING
Type
STIRRING
Details
stirring
WAIT
Type
WAIT
Details
continued for 5 hours
Duration
5 h
CUSTOM
Type
CUSTOM
Details
to form anion
CUSTOM
Type
CUSTOM
Details
the temperature below −70°
TEMPERATURE
Type
TEMPERATURE
Details
to warm to ambient overnight
Duration
8 (± 8) h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled in an ice-bath
STIRRING
Type
STIRRING
Details
After stirring 15 minutes
Duration
15 min
CUSTOM
Type
CUSTOM
Details
the phases separated
WASH
Type
WASH
Details
The organic layer was washed with hydrochloric acid (1M, 200 ml)
EXTRACTION
Type
EXTRACTION
Details
extracted with diethyl ether (600 ml)
WASH
Type
WASH
Details
The extract was washed with water (100 ml), brine (100 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (magnesium sulfate)
CUSTOM
Type
CUSTOM
Details
evaporated
DISSOLUTION
Type
DISSOLUTION
Details
After dissolving the residue in dichloromethane
CUSTOM
Type
CUSTOM
Details
the desired product was precipitated by the addition of isohexane (17.4 g)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
NC1=CC(=C(C(=C1)F)C1(CCSCC1)O)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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